molecular formula C17H15Cl2NO3S B11647287 Methyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11647287
M. Wt: 384.3 g/mol
InChI Key: WXFBJEAXHYLCHX-UHFFFAOYSA-N
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Description

METHYL 2-(3,4-DICHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a methyl ester and a dichlorobenzamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(3,4-DICHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Dichlorobenzamido Group: The dichlorobenzamido group is introduced via an amide coupling reaction, using 3,4-dichlorobenzoic acid and an amine derivative of the benzothiophene core.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(3,4-DICHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific substituents on the benzothiophene core or the dichlorobenzamido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

METHYL 2-(3,4-DICHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-(3,4-DICHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, as an FXa inhibitor, it binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, thereby exerting its anticoagulant effect . The compound’s structure allows it to form multiple hydrogen bonds and hydrophobic interactions with amino acid residues in the target protein, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-(3,4-DICHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FXa with high selectivity and potency sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C17H15Cl2NO3S

Molecular Weight

384.3 g/mol

IUPAC Name

methyl 2-[(3,4-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C17H15Cl2NO3S/c1-23-17(22)14-10-4-2-3-5-13(10)24-16(14)20-15(21)9-6-7-11(18)12(19)8-9/h6-8H,2-5H2,1H3,(H,20,21)

InChI Key

WXFBJEAXHYLCHX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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